3'-Methyl-4-aminoazobenzene
CAS No.: 722-23-6
Cat. No.: VC14188557
Molecular Formula: C13H13N3
Molecular Weight: 211.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 722-23-6 |
|---|---|
| Molecular Formula | C13H13N3 |
| Molecular Weight | 211.26 g/mol |
| IUPAC Name | 4-[(3-methylphenyl)diazenyl]aniline |
| Standard InChI | InChI=1S/C13H13N3/c1-10-3-2-4-13(9-10)16-15-12-7-5-11(14)6-8-12/h2-9H,14H2,1H3 |
| Standard InChI Key | KCOITMFSLVDOGO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)N=NC2=CC=C(C=C2)N |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
3'-Methyl-4-aminoazobenzene (systematic IUPAC name: 4-[(3-methylphenyl)diazenyl]aniline) belongs to the family of aminoazobenzenes, which are derivatives of azobenzene containing an amino group (-NH2) on one aromatic ring. Its molecular formula is C13H13N3, with a molecular weight of 211.27 g/mol. The compound’s structure consists of a 3-methylphenyl group linked via an azo bond to a 4-aminophenyl moiety.
Spectroscopic and Physicochemical Properties
While experimental data specific to 3'-methyl-4-aminoazobenzene are sparse, analogous azo compounds exhibit distinct UV-Vis absorption maxima between 350–500 nm due to π→π* transitions in the conjugated azo system . The amino group’s electron-donating nature red-shifts absorption compared to non-amino-substituted azo dyes.
Table 1: Predicted Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 211.27 g/mol |
| Melting Point | Not reported |
| Solubility | Low in water; soluble in DMSO |
| LogP (Octanol-Water) | ~3.2 (estimated) |
| Tautomerism | Azo-hydrazone equilibrium possible |
Synthesis and Industrial Applications
Synthetic Routes
The synthesis of 3'-methyl-4-aminoazobenzene typically involves diazo coupling reactions:
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Diazotization: A 3-methylaniline derivative is treated with nitrous acid (HNO2) to form a diazonium salt.
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Coupling: The diazonium salt reacts with aniline under alkaline conditions to form the azo bond .
Critical Parameters:
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pH control (8–10) to stabilize the diazonium intermediate.
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Temperature maintenance (<5°C) to prevent decomposition.
Industrial and Research Applications
Azo dyes like 3'-methyl-4-aminoazobenzene are historically significant in textile dyeing, though modern use is limited due to toxicity concerns. In research, they serve as:
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Photodynamic agents: Leveraging light-induced isomerization for optoelectronic devices.
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pH indicators: Undergoing color changes in response to protonation/deprotonation .
Toxicological Profile and Carcinogenicity
Metabolic Activation and DNA Adduct Formation
3'-Methyl-4-aminoazobenzene is hypothesized to follow metabolic pathways similar to related azo dyes:
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Hepatic Reduction: Gut microbiota and liver enzymes (e.g., NADPH-cytochrome P450 reductase) cleave the azo bond, releasing 3-methylaniline and 4-aminobiphenyl .
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N-Hydroxylation: Cytochrome P450 enzymes oxidize aromatic amines to N-hydroxy intermediates.
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DNA Adduction: Reactive nitrenium ions form covalent bonds with guanine residues, inducing mutations .
Table 2: Comparative Carcinogenicity of Azo Dyes
| Compound | Target Organ | Carcinogenicity Class (IARC) |
|---|---|---|
| 3'-Methyl-4-aminoazobenzene | Liver, Bladder | Not evaluated |
| 4-Dimethylaminoazobenzene | Liver | Group 2B (Possibly carcinogenic) |
| Benzidine-based dyes | Bladder | Group 1 (Carcinogenic) |
Species-Specific Toxicity
Rodent studies on analogs reveal species-specific susceptibility:
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Rats: Develop hepatocellular carcinomas after prolonged exposure.
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Mice: Exhibit resistance due to differential expression of detoxifying enzymes (e.g., GSTs) .
Analytical Methods for Detection and Quantification
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column effectively separates 3'-methyl-4-aminoazobenzene from metabolites:
Mass Spectrometric Characterization
LC-MS/MS in positive ion mode identifies molecular ions ([M+H]+ at m/z 212.1) and fragmentation patterns.
Research Gaps and Future Directions
Elucidating Structure-Activity Relationships
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Impact of methyl substitution on metabolic stability.
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Comparison with halogenated analogs (e.g., 3'-chloro derivatives).
Development of Safer Alternatives
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Synthesis of sulfonated derivatives to enhance water solubility and reduce bioaccumulation.
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